molecular formula C6H9ClO B1288818 1-Methylcyclobutane-1-carbonyl chloride CAS No. 21890-82-4

1-Methylcyclobutane-1-carbonyl chloride

Cat. No.: B1288818
CAS No.: 21890-82-4
M. Wt: 132.59 g/mol
InChI Key: USQWJVCTRMEGKJ-UHFFFAOYSA-N
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Description

1-Methylcyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of cyclobutane, where a carbonyl chloride group is attached to the cyclobutane ring, and one of the carbon atoms in the ring is substituted with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-Methylcyclobutane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including EUH029, H226, H314, and H335 . These indicate that it can cause severe skin burns and eye damage, and may be harmful if inhaled .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclobutane-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 1-methylcyclobutanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-methylcyclobutanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Hydrolysis: Water or aqueous bases can be used under ambient conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Alcohols: from reduction.

    Carboxylic acids: from hydrolysis.

Comparison with Similar Compounds

  • Acetyl chloride
  • Cyclobutanecarbonyl chloride
  • 1-Methylcyclobutanecarboxylic acid

Properties

IUPAC Name

1-methylcyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQWJVCTRMEGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617626
Record name 1-Methylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21890-82-4
Record name 1-Methylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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